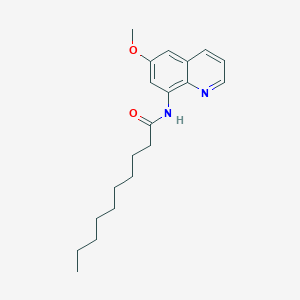
N-(6-methoxyquinolin-8-yl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxyquinolin-8-yl)decanamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a decanamide chain at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxyquinolin-8-yl)decanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available or can be synthesized from 6-methoxyaniline through a series of reactions.
Amidation Reaction: The key step involves the amidation of 6-methoxyquinoline with decanoic acid or its derivatives. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxyquinolin-8-yl)decanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)decanamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)decanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its antimalarial activity, it may interfere with the heme detoxification pathway in Plasmodium parasites, similar to other quinoline-based drugs. Additionally, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Primaquine: Another antimalarial drug with a methoxyquinoline core.
Quinacrine: A compound with antiprotozoal and anticancer properties.
Comparison: N-(6-methoxyquinolin-8-yl)decanamide is unique due to the presence of the decanamide chain, which may impart different pharmacokinetic and pharmacodynamic properties compared to other quinoline-based compounds. Its structural modifications may enhance its activity or reduce side effects, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-8-yl)decanamide |
InChI |
InChI=1S/C20H28N2O2/c1-3-4-5-6-7-8-9-12-19(23)22-18-15-17(24-2)14-16-11-10-13-21-20(16)18/h10-11,13-15H,3-9,12H2,1-2H3,(H,22,23) |
InChI Key |
ZIMKZIQLUIZAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















